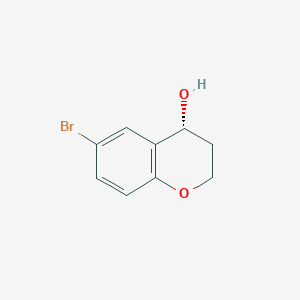
(4R)-6-bromo-3,4-dihydro-2H-1-benzopyran-4-ol
Overview
Description
(4R)-6-bromo-3,4-dihydro-2H-1-benzopyran-4-ol, also known as S-220, is a chemical compound that belongs to the class of flavonoids. It is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and environmental science.
Scientific Research Applications
Antihypertensive Activity
A series of novel 6,7-disubstituted trans-3,4-dihydro-2,2-dimethyl-4-pyrrolidino-(or piperidino)-2H-1-benzopyran-3-ols, including compounds similar to (4R)-6-bromo-3,4-dihydro-2H-1-benzopyran-4-ol, have shown significant antihypertensive activity in spontaneously hypertensive rats (Evans et al., 1983). This suggests potential applications in the treatment of hypertension.
Chemical Transformations
In a study exploring the reactivity of related compounds, trans-3-bromo-6-cyano-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-4-ol under basic conditions led to the formation of 2-isopropylbenzofurans (Buckle et al., 1992). This finding is important for understanding the chemical behavior of (4R)-6-bromo-3,4-dihydro-2H-1-benzopyran-4-ol in various reactions.
Natural Product Isolation
A mangrove endophytic fungus, Penicillium citrinum QJF‐22, was found to produce new benzopyran derivatives closely related to (4R)-6-bromo-3,4-dihydro-2H-1-benzopyran-4-ol (Yang et al., 2020). This indicates its potential presence in natural sources and the possibility of its utilization in various fields, including medicinal chemistry.
Selective Coronary Vasodilatory Activity
Compounds with structures similar to (4R)-6-bromo-3,4-dihydro-2H-1-benzopyran-4-ol were found to have potent and selective coronary vasodilatory activities, suggesting potential therapeutic applications for cardiovascular diseases (Cho et al., 1996).
Myorelaxant Activity
N-(2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-4-yl) derivatives demonstrated significant myorelaxant activity, with the most active compounds containing a bromine atom at the 6-position (Khelili et al., 2012). This suggests the potential application of these compounds in smooth muscle relaxation.
Enantioselective Synthesis
Highly enantioselective synthesis methods for 4-amino-3,4-dihydro-2,2-dimethyl-2H-1-benzopyrans, structurally related to (4R)-6-bromo-3,4-dihydro-2H-1-benzopyran-4-ol, have been developed, indicating the importance of stereochemistry in the biological activity of these compounds (Burgard et al., 1999).
properties
IUPAC Name |
(4R)-6-bromo-3,4-dihydro-2H-chromen-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-2,5,8,11H,3-4H2/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUBCSGZQJXSWGV-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1O)C=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=C([C@@H]1O)C=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4R)-6-bromo-3,4-dihydro-2H-1-benzopyran-4-ol | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2,3-Dihydro-1,4-benzodioxin-3-yl)-1-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B2379450.png)
![N-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)thiourea](/img/structure/B2379452.png)
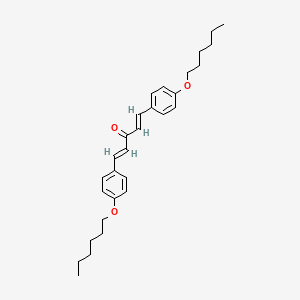
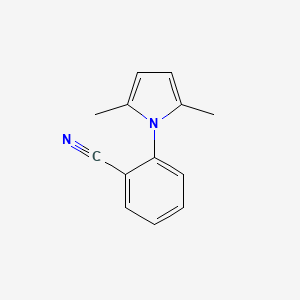
![[2-(2-Chloro-4-fluoroanilino)-2-oxoethyl] 3-methylthiophene-2-carboxylate](/img/structure/B2379456.png)
![Tert-butyl (1R,5S,6R)-6-hydroxy-7,7-dimethyl-2-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B2379457.png)
![4-chloro-N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-3-nitrobenzamide](/img/structure/B2379459.png)
![2-({2-[2-(benzylcarbamoyl)ethyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(3-methoxyphenyl)butanamide](/img/structure/B2379462.png)
![N-(4-bromo-2-methylphenyl)-2-[(3-phenylisoxazolo[5,4-d]pyrimidin-4-yl)oxy]acetamide](/img/structure/B2379464.png)
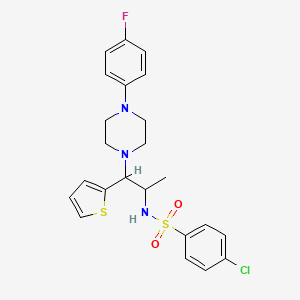

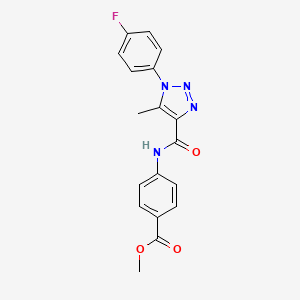
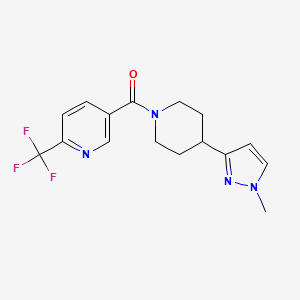
![2-mercapto-1-(4-methoxyphenyl)-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide](/img/structure/B2379472.png)